molecular formula C30H48N8O8 B1679092 Proctolin CAS No. 57966-42-4

Proctolin

Cat. No. B1679092
CAS RN: 57966-42-4
M. Wt: 648.8 g/mol
InChI Key: KKUPPLMEDQDAJX-UEHMALFGSA-N
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Description

Proctolin is a neuropeptide present in insects and crustaceans. It was first found in Periplaneta americana, a species of cockroach in 1975 . The amino acid sequence of Proctolin is Arg-Tyr-Leu-Pro-Thr . It is a potent stimulator in the contraction of a number of visceral and skeletal muscles in insects .


Synthesis Analysis

The gene that codes for the proctolin precursor has been identified as CG7105 in the Drosophila melanogaster genome . The pre-proprotein is 140 amino acids long and has cleavage sites either side of the RYLPT proctolin sequence .


Molecular Structure Analysis

The proctolin structure is highly conserved between species . Each amino acid in the proctolin molecule is needed for full activity . The preferred conformation of proctolin is a quasi-cyclic structure with the tyrosyl side chain pointing outwards .


Physical And Chemical Properties Analysis

Proctolin has a molecular formula of C30H48N8O8 and a molar mass of 648.762 g·mol−1 . The IUPAC name for Proctolin is (2S,3R)-2-[[[(2S)-1-[(2S)-2-[[[(2S)-2-[[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid .

Scientific Research Applications

Neuronal Localization and Immunological Detection

Proctolin, a pentapeptide, was first identified in cockroaches and is noted for its neurohormonal effects. Notable research by Bishop, O’Shea, & Miller (1981) demonstrated the use of proctolin antisera to detect proctolin-like immunoreactivity in the cockroach central nervous system. They employed radioimmunoassay and immunohistochemistry, revealing the localization of proctolin in neurons and its concentration differences across various ganglia.

Identification and Characterization as a Neurotransmitter

Starratt and Brown (1975) identified proctolin as a neurotransmitter in insects, particularly affecting the hindgut muscles of cockroaches. Their work, outlined in "Structure of the pentapeptide proctolin, a proposed neurotransmitter in insects", confirmed proctolin's structure and its biological activity at very low concentrations.

G Protein-Coupled Receptor for Proctolin

Johnson et al. (2003) identified a G protein-coupled receptor for proctolin in Drosophila melanogaster. Their study, "Identification and characterization of a G protein-coupled receptor for the neuropeptide proctolin in Drosophila melanogaster", demonstrated that the receptor binds proctolin with high affinity, suggesting a critical role in synaptic modulation.

Effect on Egg-Laying Activity in Bees

Miranda, Bitondi, & Simões (2003) investigated the impact of proctolin on the egg-laying activity of honey bees. Their research, detailed in "Effect of proctolin on the egg-laying activity of Apis mellifera queens", found that proctolin significantly increased egg-laying activity when administered via injection.

Modulation of Muscle Contractions in Insects

Chiang, Martens, & O'Donnell (2010) used the vagina muscles of the blood-sucking insect Rhodnius prolixus to explore proctolin's physiological effects. In "The vagina muscles of the blood‐sucking insect Rhodnius prolixus as a model for exploring the physiological effects of proctolin", they found that proctolin can induce prolonged muscle contractions, suggesting its role as a neuromodulator.

Inward Current Activation in Neurons

Golowasch & Marder (1992) studied the effects of proctolin on the stomatogastric nervous system in crustaceans. Their findings in "Proctolin activates an inward current whose voltage dependence is modified by extracellular Ca2+" highlighted that proctolin depolarizes neurons and evokes an inward current, significantly influenced by extracellular calcium.

Co-Transmitter in Neuromuscular Junctions

Adams& O’Shea (1983) discovered that proctolin acts as a cotransmitter in neuromuscular junctions. Their study, "Peptide cotransmitter at a neuromuscular junction", found that proctolin is released from nerve terminals onto target muscles, indicating its role in delayed and sustained contractile effects.

Distribution and Function in the Grasshopper Nervous System

Keshishian & O’Shea (1985) mapped the distribution of proctolin in the grasshopper Schistocerca nitens central nervous system. Their research, as detailed in "The distribution of a peptide neurotransmitter in the postembryonic grasshopper central nervous system", revealed proctolin's presence in specific neurons, suggesting its varied roles in insect neurobiology.

Structure-Function Analysis on Insect Receptors

Sullivan & Newcomb (1982) conducted structure-function analysis on proctolin and its synthetic analogues on cockroach hindgut receptors. Their work, "Structure function analysis of an arthropod peptide hormone: Proctolin and synthetic analogues compared on the cockroach hindgut receptor", provided insights into proctolin's modulatory functions on muscle tonus and nervous activity in arthropods.

Proctolin as a Potent Inhibitor

Hui, Hui, Ling, & Lajtha (1985) identified proctolin as a potent inhibitor of aminoenkephalinase, offering insights into its specificity in inhibiting various aminopeptidases. Their findings are detailed in "Proctolin: a potent inhibitor of aminoenkephalinase".

Modulatory Effects on Stretch Receptors

Manira, Rossi‐Durand, & Clarac (1991) explored proctolin's modulatory effects on a leg mechanoreceptor in crayfish. Their study "Serotonin and proctolin modulate the response of a stretch receptor in crayfish" showed that proctolin facilitates responses to sensory stimuli.

Future Directions

Research into the use of insect hormones like Proctolin could advance our knowledge and potentially lead to the development of safer and species-specific molecules for insect pest management . Further studies are needed to clarify the hormonal status of certain sequenced peptides and to investigate the functional roles of established hormones .

properties

IUPAC Name

(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48N8O8/c1-16(2)14-22(28(44)38-13-5-7-23(38)27(43)37-24(17(3)39)29(45)46)36-26(42)21(15-18-8-10-19(40)11-9-18)35-25(41)20(31)6-4-12-34-30(32)33/h8-11,16-17,20-24,39-40H,4-7,12-15,31H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H,45,46)(H4,32,33,34)/t17-,20+,21+,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUPPLMEDQDAJX-UEHMALFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80956793
Record name N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Proctolin

CAS RN

57966-42-4, 35373-63-8
Record name Proctolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057966424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,610
Citations
I Orchard, JH Belanger, AB Lange - Journal of neurobiology, 1989 - Wiley Online Library
… neuroregulator proctolin are reviewed, with special emphasis on insects. Whereas proctolin is … mechanisms, since proctolin appears to be emerging as the model for studies of this type. …
Number of citations: 165 onlinelibrary.wiley.com
BE Brown - Life Sciences, 1975 - Elsevier
… Proctolin, the active compound of the initial study (10), was recently isolated in pure … proctolin, a pentapeptide . The current report presents pharmacological data consistent with proctolin…
Number of citations: 255 www.sciencedirect.com
BE Brown, AN Starratt - Journal of Insect Physiology, 1975 - Elsevier
… , proctolin, associated with the innervation of the viscera of the cockroach, Periplaneta americana, is reported. Proctolin, … /ml, equivalent to about 10 −9 M proctolin. Approximately 180 μg …
Number of citations: 303 www.sciencedirect.com
BE Brown - Journal of Insect Physiology, 1977 - Elsevier
… proctolin. the potency of each purified extract was determined by comparisons to a standard solution of natural proctolin … in each case is proctolin and suggest that proctolin is widely and …
Number of citations: 120 www.sciencedirect.com
KS Hui, MPP Hui, N Ling, A Lajtha - Life sciences, 1985 - Elsevier
… Proctolin is a potent selective inhibitor of aminoenkephalinase. The specificity of its … by brain slices, is sensitive to proctolin. The inhibition by proctolin is partially caused by its resistance …
Number of citations: 18 www.sciencedirect.com
J Golowasch, E Marder - Journal of Neuroscience, 1992 - Soc Neuroscience
… the properties of the currents either modulated by proctolin or evoked by proctolin in its target neurons. We now present evidence that the action of proctolin on the lateral pyloric (LP) …
Number of citations: 151 www.jneurosci.org
Y Tanaka - Handbook of Hormones, 2016 - Elsevier
… Proctolin was the first bioactive peptide to be structurally … Proctolin appears to be unique to arthropods, and proctolin and … Proctolin displays potent myotropic activity in visceral, cardiac, …
Number of citations: 1 www.sciencedirect.com
D KONOPINSKA - The Journal of peptide research, 1997 - Wiley Online Library
In the present paper, the literature describing synthetic, biological and conformational studies on the insect neuropeptide proctolin (H‐Arg‐Tyr‐Leu‐Pro‐Thr‐OH) and its analogues is …
Number of citations: 20 onlinelibrary.wiley.com
TL Schwarz, GMH Lee, KK Siwicki… - Journal of …, 1984 - Soc Neuroscience
… for the study of the pentapeptide proctolin in the lobster Homarus americanus. Proctolin-like … The immunoreactive material in the pericardial organs appears to be authentic proctolin. …
Number of citations: 139 www.jneurosci.org
K Spittaels, A Vankeerberghen, S Torrekens… - Molecular and cellular …, 1995 - Elsevier
… ’-proctolin was 10e7 M, compared to 10-lOM for proctolin itself. Ala*-proctolin is the first identified biological analogue of proctolin… The full nature of the first amino acid of a third proctolin-…
Number of citations: 23 www.sciencedirect.com

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